Azepane-3-carboxylic acid

説明

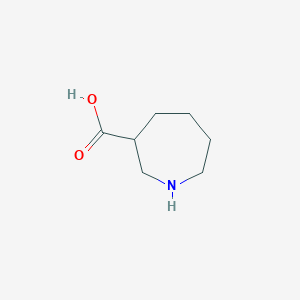

Structure

3D Structure

特性

IUPAC Name |

azepane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCWXFLBYQNTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541337 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77974-81-3 | |

| Record name | Azepane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Azepane-3-carboxylic acid chemical structure and stereochemistry

An In-Depth Technical Guide to Azepane-3-carboxylic Acid: Structure, Stereochemistry, and Applications in Drug Discovery

Executive Summary

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1] Its inherent three-dimensional character and synthetic tractability have established it as a cornerstone in the development of numerous therapeutic agents. Azepane-based compounds exhibit a wide spectrum of pharmacological activities, and more than 20 have received FDA approval for treating a variety of diseases.[2] This guide provides a detailed technical examination of a key derivative, Azepane-3-carboxylic acid, focusing on its chemical structure, stereochemical complexity, and strategic importance as a building block for drug discovery professionals. We will delve into the synthetic considerations, analytical characterization, and the rationale behind its application in developing novel therapeutics, supported by detailed protocols and data.

The Azepane Scaffold: A Privileged Motif in Medicinal Chemistry

Azepane, the saturated form of azepine, is an azacycloalkane where one carbon atom of a cycloheptane ring is replaced by nitrogen.[3] This structural motif is of significant interest to medicinal chemists due to its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space, which is crucial for optimizing interactions with biological targets.[4] The incorporation of the azepane ring can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while providing a rigid backbone for pharmacophore elements. Its value is underscored by the number of approved drugs containing this core, including agents for diabetes, bacterial infections, and central nervous system disorders.[2][5]

Chemical Structure and Physicochemical Properties of Azepane-3-carboxylic Acid

Azepane-3-carboxylic acid is a derivative where a carboxylic acid group is substituted at the C-3 position of the azepane ring. This addition introduces a critical functional group that can act as a hydrogen bond donor and acceptor, a handle for further chemical modification (e.g., amide bond formation), or a key interacting moiety with a biological target.

Caption: 2D Chemical Structure of Azepane-3-carboxylic Acid.

The physicochemical properties of this molecule are crucial for its behavior in biological systems. Below is a summary of its key computed properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [6] |

| Molecular Weight | 143.18 g/mol | [7] |

| Monoisotopic Mass | 143.09464 Da | [6] |

| XlogP (Predicted) | -2.5 | [6] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

The Critical Role of Stereochemistry

The substitution at the C-3 position renders this carbon a chiral center. Consequently, Azepane-3-carboxylic acid exists as a pair of enantiomers: (R)-Azepane-3-carboxylic acid and (S)-Azepane-3-carboxylic acid. This stereochemistry is of paramount importance in drug development, as enantiomers often exhibit significantly different pharmacological activities, potencies, and toxicity profiles due to the chiral nature of biological receptors.

Caption: Conceptual representation of the (R) and (S) enantiomers.

Furthermore, the seven-membered azepane ring is not planar and adopts several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation, influenced by the substituents, dictates the spatial orientation of the carboxylic acid group and other functionalities, directly impacting its binding affinity to target proteins. The stereoselective synthesis of specific enantiomers and the control of conformational isomerism are therefore critical challenges and objectives in the design of azepane-based drugs.[8]

Synthesis and Characterization

The synthesis of substituted azepanes can be approached through various strategies, including ring-expansion of smaller heterocyclic precursors (e.g., piperidines) or intramolecular cyclization reactions.[9][10] The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability.

Representative Synthetic Workflow

A plausible strategy for synthesizing Azepane-3-carboxylic acid involves the asymmetric synthesis and subsequent modification of a suitable precursor. The following workflow illustrates the key logical steps.

Caption: Logical workflow for the asymmetric synthesis of Azepane-3-carboxylic Acid.

Protocol: Spectroscopic Characterization via NMR

Objective: To confirm the chemical structure of synthesized Azepane-3-carboxylic acid using ¹H NMR spectroscopy. This technique provides information on the chemical environment of hydrogen atoms, which is essential for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; D₂O will exchange with the acidic N-H and COOH protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for obtaining high-resolution spectra.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction.

-

Spectral Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign signals to the specific protons in the molecule.

Expected Spectroscopic Signatures

While experimental data for the specific title compound is sparse, its structure allows for the prediction of key spectroscopic features. This predictive analysis is a cornerstone of chemical research, guiding the interpretation of experimental results.

| Technique | Functional Group | Expected Signature / Observation |

| IR Spectroscopy | O-H (Carboxylic Acid) | Very broad absorption band from ~2500-3300 cm⁻¹.[11] |

| C=O (Carboxylic Acid) | Strong, sharp absorption band around 1700-1725 cm⁻¹.[12] | |

| N-H (Amine) | Moderate absorption around 3300-3500 cm⁻¹. | |

| C-H (Aliphatic) | Strong absorptions in the 2850-2960 cm⁻¹ region.[12] | |

| ¹H NMR | COOH | A broad singlet, typically >10 ppm (can exchange with D₂O).[13] |

| CH-COOH (at C3) | A multiplet, its chemical shift influenced by adjacent protons. | |

| CH₂ (ring protons) | A series of complex multiplets between ~1.5-3.5 ppm. | |

| NH | A broad singlet (can exchange with D₂O). | |

| Mass Spectrometry | Molecular Ion | Predicted m/z for [M+H]⁺ is 144.10192.[6] |

| (ESI+) | Sodium Adduct | Predicted m/z for [M+Na]⁺ is 166.08386.[6] |

Applications in Medicinal Chemistry and Drug Discovery

Azepane-3-carboxylic acid is a versatile scaffold and building block for creating libraries of compounds for high-throughput screening.[14] The carboxylic acid provides a convenient attachment point for diversification through amide coupling, while the secondary amine can be functionalized to modulate physicochemical properties or introduce additional pharmacophoric elements.

Derivatives of the azepane core have demonstrated potent activity in a multitude of therapeutic areas:

-

Oncology: Azepane derivatives have been developed as inhibitors of key signaling proteins like Protein Kinase B (PKB), which is implicated in cell survival and proliferation.[4]

-

Infectious Diseases: The scaffold has been used to create novel antibacterial agents that target essential bacterial processes.[4] Some derivatives have also shown promise as antitubercular agents.[2]

-

Neurodegenerative Diseases: Due to its ability to cross the blood-brain barrier, the azepane motif is featured in compounds designed to treat Alzheimer's disease, for example, as γ-secretase inhibitors.[4]

The strategic use of this scaffold allows for the exploration of chemical space to identify novel drug candidates with improved efficacy and safety profiles.

Conclusion and Future Perspectives

Azepane-3-carboxylic acid represents more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its combination of a conformationally rich seven-membered ring and versatile functional groups makes it an invaluable tool for medicinal chemists. The stereochemical complexity, while a challenge, also offers an opportunity to design highly specific and potent therapeutic agents. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes to access its enantiomers and on incorporating this scaffold into novel molecular designs targeting a wider range of diseases. The continued exploration of the chemical space around the azepane core promises to yield the next generation of impactful medicines.

References

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]

-

Azepane-4-carboxylic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Azepane. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

-

Azepane-3-carboxylic acid hydrochloride. (n.d.). PubChemLite. Retrieved January 25, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved January 25, 2026, from [Link]

-

Azepane-3-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

-

Ghotkar, N. S., & Gholap, A. R. (2021). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research, 12(3), 01-05. [Link]

-

Azepane. (n.d.). Automated Topology Builder. Retrieved January 25, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 25, 2026, from [Link]

-

Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. (2023). ACS Publications. Retrieved January 25, 2026, from [Link]

-

Azepine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2022). PubMed. Retrieved January 25, 2026, from [Link]

-

Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube. Retrieved January 25, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - Azepane-3-carboxylic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. Azepane-4-carboxylic acid | C7H13NO2 | CID 20139928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Azepine synthesis [organic-chemistry.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. chemimpex.com [chemimpex.com]

Navigating the Nomenclature of a Key Pharmaceutical Building Block: A Technical Guide to Azepane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Precise Nomenclature in Chemical Research

In the intricate landscape of drug discovery and development, the unambiguous identification of chemical entities is paramount. A single molecular scaffold can be known by multiple names across different publications, patents, and chemical databases, leading to potential confusion and hindering the efficient retrieval of vital information. This technical guide focuses on Azepane-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry, providing a comprehensive overview of its synonyms, identifiers, and key synthetic and analytical considerations. As a Senior Application Scientist, the aim is to furnish researchers with a self-validating resource that not only lists information but also explains the underlying chemical principles, thereby fostering a deeper understanding and facilitating seamless integration into research and development workflows.

Unambiguous Identification: Synonyms and Chemical Identifiers for Azepane-3-carboxylic Acid

The consistent and accurate naming of chemical compounds is the bedrock of scientific communication. Azepane-3-carboxylic acid is a prime example of a molecule with several designations in the chemical literature. Understanding these synonyms is crucial for conducting thorough literature searches and ensuring clarity in experimental documentation.

The most commonly encountered synonyms for Azepane-3-carboxylic acid are:

-

Homonipecotic Acid : This trivial name is frequently used, drawing a parallel to nipecotic acid (piperidine-3-carboxylic acid), its lower homolog. The "homo-" prefix indicates the addition of one methylene group to the ring structure.

-

Hexahydro-1H-azepine-3-carboxylic Acid : This is a more systematic name that clearly defines the chemical structure. "Hexahydro-" indicates a fully saturated ring system, "azepine" specifies a seven-membered ring containing a nitrogen atom, and "-3-carboxylic acid" denotes the position of the carboxyl group.[1]

A comprehensive list of identifiers is essential for database searches and regulatory submissions. The following table summarizes the key identifiers for Azepane-3-carboxylic acid.

| Identifier | Value | Source |

| CAS Number | 77974-81-3 | Pharmaffiliates[1] |

| Molecular Formula | C₇H₁₃NO₂ | EnamineStore |

| Molecular Weight | 143.18 g/mol | EnamineStore |

| InChI | InChI=1S/C7H13NO2/c9-7(10)6-3-1-2-4-8-5-6/h6,8H,1-5H2,(H,9,10) | PubChem |

| InChIKey | DXCWXFLBYQNTOP-UHFFFAOYSA-N | PubChem |

| SMILES | C1CCNCC(C1)C(=O)O | PubChem |

It is also important to distinguish the free acid from its salt forms. The hydrochloride salt of Azepane-3-carboxylic acid is also commercially available and has its own unique identifier:

| Identifier | Value | Source |

| CAS Number | 2007916-48-3 | BLD Pharm |

| Molecular Formula | C₇H₁₄ClNO₂ | BLD Pharm |

| Molecular Weight | 179.65 g/mol | BLD Pharm |

The following diagram illustrates the relationship between the core azepane ring and its derivative, Azepane-3-carboxylic acid.

Caption: Hierarchical relationship of Azepane and Azepane-3-carboxylic acid.

Synthetic Strategies: Accessing the Azepane Scaffold

The synthesis of azepane derivatives is a topic of significant interest in organic chemistry, driven by their presence in numerous biologically active compounds. Several strategic approaches can be employed to construct the seven-membered azepane ring. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Two of the most common strategies for synthesizing substituted azepanes are Ring-Closing Metathesis (RCM) and the Beckmann Rearrangement .

Ring-Closing Metathesis (RCM)

RCM is a powerful and versatile method for the formation of cyclic olefins from acyclic dienes, catalyzed by transition metal complexes, most notably those of ruthenium (e.g., Grubbs' catalysts). This reaction is highly valued for its functional group tolerance and its ability to form medium to large rings.

The general workflow for synthesizing an azepane derivative via RCM is depicted below:

Caption: General workflow for the synthesis of azepane derivatives using RCM.

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of the Grubbs' catalyst (first, second, or third generation) depends on the steric and electronic properties of the diene substrate. Second-generation catalysts are generally more reactive and have a broader substrate scope.

-

Solvent: Dichloromethane (DCM) or toluene are common solvents for RCM reactions as they are relatively non-coordinating and effectively solubilize both the catalyst and the substrate.

-

Reaction Conditions: Reactions are typically run at room temperature to reflux, under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.

-

Reduction: The resulting cyclic olefin is then reduced to the saturated azepane ring. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a standard and efficient method for this transformation.

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. When applied to a cyclic ketone oxime, it results in a ring expansion, forming a lactam. This lactam can then be reduced to the corresponding cyclic amine.

The general workflow for synthesizing an azepane derivative via the Beckmann Rearrangement is as follows:

Caption: General workflow for synthesizing azepane derivatives via the Beckmann Rearrangement.

Causality Behind Experimental Choices:

-

Oximation: The ketone is first converted to its oxime using hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine.

-

Rearrangement Conditions: The Beckmann rearrangement is typically promoted by strong acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus pentachloride. The choice of acid can influence the reaction rate and the formation of side products.

-

Reduction of the Lactam: The resulting lactam is a cyclic amide, which is a stable functional group. Its reduction to the amine requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

A Representative Synthetic Protocol for Azepane-3-carboxylic Acid

While numerous methods exist for the synthesis of azepane derivatives, a specific, detailed protocol for the preparation of Azepane-3-carboxylic acid can be adapted from established literature procedures for similar compounds. The following protocol is a representative example based on the principles of amino acid synthesis, potentially starting from a suitable precursor that can be cyclized. A plausible retrosynthetic analysis suggests that the target molecule could be derived from a protected 2-amino-8-oxo-octanoic acid derivative, which could then be cyclized and deprotected.

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of a Protected Acyclic Precursor

This step would involve standard peptide coupling and protection group strategies to assemble the acyclic backbone. For instance, a malonic ester synthesis approach could be employed to introduce the carboxylic acid functionality.

Step 2: Reductive Amination and Cyclization

A key step would be an intramolecular reductive amination to form the seven-membered ring.

Experimental Protocol (Illustrative):

-

Dissolution: Dissolve the acyclic amino-keto-ester precursor (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

-

Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise at 0 °C. These reagents are preferred as they are more selective for the reduction of the iminium ion over the ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the careful addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

The final step involves the removal of the protecting groups from the nitrogen and the carboxylic acid.

Experimental Protocol (Illustrative):

-

Ester Hydrolysis: If the carboxylic acid is protected as an ester, it can be deprotected by hydrolysis using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.

-

Amine Deprotection: If the amine is protected (e.g., with a Boc or Cbz group), this can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz).

-

Isolation: After deprotection, adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product. The product can then be isolated by filtration and dried.

Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of Azepane-3-carboxylic acid is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of Azepane-3-carboxylic acid and for monitoring the progress of its synthesis.

A Typical HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for polar, non-volatile compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides a source of protons to suppress the ionization of the carboxylic acid, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. |

| Gradient | A time-programmed gradient from high aqueous to high organic | Allows for the elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | The carboxylic acid has a weak chromophore, so low UV wavelength is used. ELSD or MS are more universal detection methods for non-chromophoric compounds. |

| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile. | Ensures compatibility with the mobile phase and good peak shape. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the structure of Azepane-3-carboxylic acid.

Expected NMR Spectral Features:

-

¹H NMR:

-

A complex multiplet pattern in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring.

-

A signal for the proton on the carbon bearing the carboxylic acid group (C3-H).

-

A broad signal for the N-H proton, which may be exchangeable with D₂O.

-

A broad signal for the carboxylic acid proton (COOH), which is also exchangeable with D₂O and typically appears downfield (>10 ppm).

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

Several signals in the aliphatic region (typically 20-60 ppm) corresponding to the carbons of the azepane ring.

-

The following diagram illustrates the key analytical techniques used for the characterization of Azepane-3-carboxylic acid.

Caption: Key analytical techniques for the characterization of Azepane-3-carboxylic acid.

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the nomenclature, synthetic strategies, and analytical characterization of Azepane-3-carboxylic acid. By consolidating this information and providing insights into the rationale behind experimental choices, we aim to empower researchers, scientists, and drug development professionals to confidently and efficiently utilize this important chemical building block. A thorough understanding of the fundamental properties and handling of such key intermediates is the foundation upon which innovative and life-changing pharmaceuticals are built.

References

-

Pharmaffiliates. Azepane-3-carboxylic Acid. [Link]

-

Splendid Lab Pvt. Ltd. Azepane-3-carboxylic Acid. [Link]

-

PubChem. Azepane-3-carboxylic acid. [Link]

- Krogsgaard-Larsen, P., et al. (1978). Hexahydro-1H-azepine-3-carboxylic acid. Acta Chemica Scandinavica, B32, 327. (Note: A direct clickable URL for this specific 1978 article is not available from the search results, but the citation provides the necessary information to locate it through academic search engines or library subscriptions).

- Nicolaou, K. C., & Sorensen, E. J. (1996).

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

Sources

An In-depth Technical Guide to the Solubility of Azepane-3-carboxylic Acid in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of azepane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and their influence on its solubility. In the absence of extensive published solubility data, this guide equips the user with the theoretical knowledge and practical experimental protocols necessary to determine the solubility of azepane-3-carboxylic acid in various organic solvents.

Understanding the Molecular Profile of Azepane-3-carboxylic Acid

Azepane-3-carboxylic acid, also known as homonipecotic acid, is a cyclic amino acid derivative with a seven-membered azepane ring. Its structure, featuring both a carboxylic acid group and a secondary amine, dictates its solubility behavior.

Key Structural Features:

-

Azepane Ring: A seven-membered saturated heterocyclic amine. This non-polar hydrocarbon backbone contributes to its lipophilicity.

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor.[1]

-

Secondary Amine Group (-NH-): A polar, basic functional group that can also participate in hydrogen bonding as both a donor and acceptor.

The Zwitterionic Nature

In the solid state and in aqueous solutions, amino acids like azepane-3-carboxylic acid primarily exist as zwitterions.[2][3] This occurs through an internal acid-base reaction where the acidic proton of the carboxylic acid group is transferred to the basic amine group, resulting in a molecule with both a positive (ammonium) and a negative (carboxylate) charge. This dipolar nature significantly impacts its solubility, generally leading to higher solubility in polar solvents like water and lower solubility in non-polar organic solvents.[4]

Physicochemical Properties Influencing Solubility

While specific experimental data for azepane-3-carboxylic acid is scarce, we can predict its general behavior based on its structural components.

| Property | Influence on Solubility | Predicted Characteristics for Azepane-3-carboxylic Acid |

| Polarity | "Like dissolves like." Polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents. | The presence of both a polar head (zwitterion) and a non-polar ring gives it amphiphilic character. Overall, it is expected to be a relatively polar molecule. |

| Hydrogen Bonding | The ability to form hydrogen bonds with solvent molecules enhances solubility. | Both the ammonium and carboxylate groups are excellent hydrogen bond donors and acceptors, suggesting good solubility in protic solvents.[5] |

| pKa | The pKa values of the carboxylic acid and the conjugate acid of the amine determine the charge state of the molecule at a given pH. | The carboxylic acid pKa is expected to be in the range of 2-5, while the pKa of the secondary ammonium ion is likely around 10-11.[6] This means it will exist predominantly as a zwitterion over a wide pH range. |

| Predicted Lipophilicity (XlogP) | A measure of a compound's solubility in a non-polar solvent (octanol) versus a polar solvent (water). A higher logP indicates greater lipophilicity. | The predicted XlogP for the hydrochloride salt is -2.5, indicating a high degree of hydrophilicity.[7] |

Predicted Qualitative Solubility Profile

Based on the physicochemical properties, a predicted qualitative solubility profile in common organic solvents can be proposed:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the zwitterionic form and solvating the charged groups. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Can solvate the charged groups through dipole-dipole interactions, but lack of hydrogen bond donation may limit solubility compared to protic solvents. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Sparingly Soluble | Limited ability to solvate the highly polar zwitterionic form. |

| Non-Polar | Toluene, Hexane | Insoluble | Unable to effectively solvate the charged and polar functional groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a robust, self-validating protocol for the experimental determination of the thermodynamic solubility of azepane-3-carboxylic acid.

Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of azepane-3-carboxylic acid in a given organic solvent at a specified temperature.

Materials:

-

Azepane-3-carboxylic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Vials with screw caps

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Solvent Preparation: Add a known volume of the selected organic solvent to several vials.

-

Temperature Equilibration: Place the vials in the thermostatically controlled shaker and allow them to equilibrate to the desired temperature (e.g., 25 °C).

-

Addition of Solute: Add an excess amount of azepane-3-carboxylic acid to each vial to create a slurry. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient time to reach equilibrium. A typical duration is 24-48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Sample Preparation for Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of azepane-3-carboxylic acid.

Analytical Methods for Quantification

Due to the lack of a strong chromophore in azepane-3-carboxylic acid, standard UV detection can be challenging. The following methods are recommended for accurate quantification.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This is the preferred method due to its high sensitivity and selectivity.

-

Mode: Reversed-phase chromatography is suitable. A C18 column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Detection: Electrospray ionization (ESI) in positive ion mode is likely to be effective, monitoring for the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds with no UV chromophore.

-

Mode: Similar chromatographic conditions as for HPLC-MS can be used.

-

Detector Settings: Nebulizer temperature, drift tube temperature, and gas flow rate will need to be optimized for the specific mobile phase and analyte.

Derivatization followed by HPLC-UV/Fluorescence

This involves chemically modifying the azepane-3-carboxylic acid to introduce a chromophore or fluorophore.

-

Derivatizing Agents: Reagents that react with the secondary amine, such as dansyl chloride or o-phthalaldehyde (OPA), can be used.

-

Considerations: This method requires additional sample preparation steps and careful validation to ensure complete and reproducible derivatization.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table of Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

The results from these experiments will provide a quantitative understanding of the solubility of azepane-3-carboxylic acid in various organic solvents, which is critical for its application in synthesis, purification, and formulation development.

Conclusion

References

-

Pharmaffiliates. (n.d.). Azepane-3-carboxylic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). Azepane-3-carboxylic acid hydrochloride. Retrieved from [Link]

- Ferguson, J. E., et al. (2004). Three closely related dibenzazepine carboxylic acids: hydrogen-bonded aggregation in one, two and three dimensions.

- Google Patents. (n.d.). EP0802190A1 - Process and intermediates for preparing azepines.

-

Clark, J. (2015). The acid-base behaviour of amino acids. Chemguide. Retrieved from [Link]

- Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(10), 1472–1478.

-

Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Retrieved from [Link]

- Girard, Y., et al. (2020). Preparation of 3,5-methanobenzo[b]azepines: a novel sp3-rich Quinolone Isostere. ChemRxiv.

- Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3235–3243.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

- Cruz-Cabeza, A. J., et al. (2006). π-Stacking Interactions and CH···X (X = O, Aryl) Hydrogen Bonding as Directing Features of the Supramolecular Self-Association in 3-Carboxy and 3-Amido Coumarin Derivatives. Crystal Growth & Design, 6(11), 2523–2532.

- Ferguson, J. E., et al. (2004). Three closely related dibenzazepine carboxylic acids: hydrogen-bonded aggregation in one, two and three dimensions. Acta Crystallographica Section C, C60(10), o723–o726.

-

Wikipedia. (n.d.). Zwitterion. Retrieved from [Link]

- Ranbaxy Research Laboratories. (2003). Process for Purification of 3-Alkenylcephem Carboxylic Acid. Organic Process Research & Development, 7(2), 196-197.

-

Allery, S. (2016, July 6). Amino Acids 2. The Zwitterion used to explain the physical and chemical properties of amino acids. YouTube. Retrieved from [Link]

- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.

-

Lumen Learning. (n.d.). Functional Groups of the Carboxylic Acids and Their Derivatives. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(1), 108-136.

- Mortensen, M., & Christensen, A. S. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3747.

- Foye, W. O., Lemke, T. L., & Williams, D. A. (Eds.). (2013). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.

-

PubChem. (n.d.). Azepane-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. 15.1 Functional Groups of the Carboxylic Acids and Their Derivatives | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Zwitterion - Wikipedia [en.wikipedia.org]

- 4. Zwitterion | Definition, Structure & Properties - Lesson | Study.com [study.com]

- 5. Three closely related dibenzazepine carboxylic acids: hydrogen-bonded aggregation in one, two and three dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. PubChemLite - Azepane-3-carboxylic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]

The Azepane Scaffold: A Privileged Motif Unlocking Diverse Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the vast landscape of chemical scaffolds as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, synthetic tractability, and ability to present substituents in distinct vectors have established it as a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the therapeutic potential of azepane-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights to navigate the promising terrain of azepane-based therapeutics.

The Azepane Core: A Gateway to Chemical Diversity and Favorable Physicochemical Properties

The azepane ring, a seven-membered cyclic amine, offers a unique conformational flexibility that distinguishes it from its smaller five- and six-membered counterparts, such as pyrrolidine and piperidine. This conformational landscape allows for the precise spatial orientation of appended functional groups, which is critical for optimizing interactions with biological targets. The nitrogen atom within the ring provides a key handle for synthetic modification and can act as a hydrogen bond acceptor or a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties. The non-planar nature of the azepane scaffold contributes to an increased fraction of sp³ carbons, a molecular characteristic often associated with improved solubility, metabolic stability, and reduced off-target toxicity, thereby enhancing the "drug-likeness" of the molecule.[1]

The synthesis of functionalized azepane derivatives is a dynamic area of research, with numerous strategies developed to access a wide range of substitution patterns and stereochemistries. These methods provide the tools to systematically explore the chemical space around the azepane core, a critical aspect of lead optimization in drug discovery.[2]

Therapeutic Applications of Azepane Compounds: A Multi-faceted Approach to Disease

The versatility of the azepane scaffold is underscored by its presence in a growing number of clinically approved drugs and investigational agents across a spectrum of diseases.[3] This section will explore the therapeutic potential of azepane-containing molecules in three key areas: oncology, neurodegenerative diseases, and infectious diseases.

Oncology: Targeting the Molecular Aberrations of Cancer

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the azepane scaffold has proven to be an effective framework for the design of inhibitors targeting key oncogenic proteins, particularly protein kinases and histone deacetylases (HDACs).

Protein kinases are critical regulators of cell growth, differentiation, and survival. Their aberrant activation is a common driver of tumorigenesis, making them prime targets for cancer therapy. Azepane-containing compounds have emerged as potent inhibitors of several kinase families, including receptor tyrosine kinases (RTKs) and downstream signaling kinases.[4]

The PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in cell signaling that promotes cell survival and proliferation.[3] Its hyperactivation is a frequent event in many cancers. Azepane derivatives have been designed to inhibit key kinases within this pathway, thereby attenuating pro-survival signals and inducing apoptosis in cancer cells.

Structure-Activity Relationships of Azepane-based Kinase Inhibitors: The development of potent and selective kinase inhibitors is guided by a deep understanding of their structure-activity relationships (SAR). For many azepane-based kinase inhibitors, the azepane ring serves as a key anchoring element, positioning other functional groups for optimal interactions within the ATP-binding pocket of the kinase. Modifications to the substituents on the azepane nitrogen and at other positions on the ring can significantly impact potency and selectivity. For instance, in a series of Protein Kinase B (PKB/Akt) inhibitors, the stereochemistry and substitution pattern on the azepane ring were found to be crucial for achieving high potency.[5]

| Compound Modification | Observed Effect on Kinase Inhibition | Rationale |

| Introduction of a bulky hydrophobic group on the azepane nitrogen | Increased potency for certain kinases | Occupies a hydrophobic pocket in the ATP-binding site. |

| Variation of substituents on the azepane ring | Modulation of selectivity between different kinases | Alters the conformation and steric profile of the inhibitor, allowing for differential binding to the active sites of various kinases. |

| Introduction of hydrogen bond donors/acceptors | Enhanced binding affinity | Forms key hydrogen bond interactions with backbone residues in the hinge region of the kinase. |

Table 1: General Structure-Activity Relationships for Azepane-based Kinase Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in cancer leads to the silencing of tumor suppressor genes. HDAC inhibitors have emerged as a promising class of anticancer agents that can reactivate the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis. The general pharmacophore model for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. The azepane moiety has been successfully incorporated into the linker or cap group of HDAC inhibitors, contributing to their potency and pharmacokinetic properties.[6][7]

Structure-Activity Relationships of Azepane-based HDAC Inhibitors: The SAR of azepane-containing HDAC inhibitors often revolves around optimizing the length and rigidity of the linker to properly position the zinc-binding group within the active site of the enzyme. The azepane ring can provide a semi-rigid scaffold that helps to pre-organize the molecule in a favorable conformation for binding.

| Compound Modification | Observed Effect on HDAC Inhibition | Rationale |

| Incorporation of the azepane ring in the linker | Increased potency and improved cell permeability | The azepane ring can adopt a low-energy conformation that mimics the extended conformation of the natural substrate, while its lipophilicity can enhance cell membrane penetration. |

| Substitution on the azepane ring | Modulation of isoform selectivity | Different HDAC isoforms have subtly different active site architectures. Substituents on the azepane ring can be used to exploit these differences and achieve selectivity. |

| Attachment of the azepane to the cap group | Enhanced surface recognition | The cap group interacts with the rim of the HDAC active site. The azepane ring can provide a scaffold for presenting functional groups that make favorable interactions with surface residues. |

Table 2: General Structure-Activity Relationships for Azepane-based HDAC Inhibitors

Neurodegenerative Diseases: Combating the Pathologies of the Aging Brain

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. The development of disease-modifying therapies for these devastating conditions is a major challenge in modern medicine. Azepane-containing compounds have shown promise in targeting key pathological processes in neurodegenerative diseases, particularly the production of amyloid-beta (Aβ) peptides in Alzheimer's disease.

The accumulation of Aβ peptides in the brain is a central event in the pathogenesis of Alzheimer's disease. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. The inhibition of BACE1 is a primary therapeutic strategy to reduce the production of Aβ. The azepane scaffold has been incorporated into the design of potent and brain-penetrant BACE1 inhibitors.[2][4]

Sources

- 1. FDA‐approved drugs featuring macrocycles or medium‐sized rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of histone deacetylase (HDAC) inhibitors with triazole-linked cap group - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Azepane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Section 1: Understanding Azepane-3-carboxylic Acid - A Hazard Profile by Analogy

Azepane-3-carboxylic acid is a seven-membered heterocyclic compound containing both a secondary amine and a carboxylic acid functional group. This bifunctional nature is key to its utility in synthetic and medicinal chemistry but also dictates its potential hazard profile. The azepane ring provides a flexible, three-dimensional scaffold, making it a valuable building block in drug discovery.[1][2]

Based on available data for related compounds, the primary hazards are anticipated to be:

-

Skin Corrosion/Irritation (Category 1B or 2) : Both carboxylic acids and amines can be corrosive or irritating to the skin. Direct contact may cause redness, burns, and pain.[3][4][5]

-

Serious Eye Damage/Irritation (Category 1 or 2A) : Direct contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[3][4][5]

-

Acute Toxicity (Oral, Category 4) : The N-Boc protected analogue is classified as harmful if swallowed.[3] The parent compound, azepane, is also toxic by ingestion. Therefore, oral toxicity should be assumed.

-

Respiratory Tract Irritation (Category 3) : Inhalation of the compound, particularly as a dust or aerosol, may cause irritation to the respiratory system.[3][4]

Physicochemical and Toxicological Data (Inferred)

The following table summarizes the likely properties of Azepane-3-carboxylic acid, compiled from supplier data and analogous compounds.

| Property | Inferred Value / Information | Source / Rationale |

| CAS Number | 77974-81-3 | Pharmaffiliates |

| Molecular Formula | C₇H₁₃NO₂ | Calculated |

| Molecular Weight | 143.18 g/mol | Calculated |

| Appearance | Likely a white to off-white solid. | Common for similar small organic molecules. |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on SDS for 1-(Tert-Butoxycarbonyl)Azepane-3-Carboxylic Acid and 7-Oxoazepane-2-carboxylic acid.[3][4] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | General reactivity of carboxylic acids and amines.[4][5] |

| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NOx). | Expected combustion products for nitrogenous organic compounds.[4] |

Section 2: Core Directive - Safe Handling and Personal Protection

The causality behind safe handling protocols is to prevent any direct contact with the substance and to mitigate the risk of aerosolization and inhalation. The following procedures form a self-validating system of protection.

Engineering Controls: The Primary Barrier

All manipulations of solid or dissolved Azepane-3-carboxylic acid must be conducted in a properly functioning chemical fume hood.[5] This is the most critical engineering control as it protects the user from inhaling dusts or aerosols and contains any potential spills. The fume hood sash should be kept as low as possible during work.

Personal Protective Equipment (PPE): The Last Line of Defense

A standard PPE ensemble is mandatory for handling this compound. The selection of specific PPE is based on the anticipated hazards of skin/eye irritation and potential toxicity.

| PPE Item | Specification | Rationale |

| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a face shield.[3] | Protects against splashes and dust, mitigating the risk of serious eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears before use. | Prevents direct skin contact, which can cause irritation or burns. |

| Skin and Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination.[5] |

| Respiratory Protection | Not typically required if work is performed in a fume hood. If weighing large quantities outside a hood, a NIOSH-approved respirator with a particulate filter may be necessary. | Prevents inhalation of irritating dust. |

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling Azepane-3-carboxylic acid in a laboratory setting.

Caption: Logical workflow for handling Azepane-3-carboxylic acid.

Hygiene Practices

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in laboratory areas. Contaminated clothing should be removed immediately and washed before reuse.[4]

Section 3: Emergency Protocols - A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are designed to minimize harm to personnel and the environment.

First Aid Measures

The immediate first aid response is dictated by the route of exposure. The overarching principle is the immediate removal of the chemical from the affected area.

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.[4]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention and show the container or label.

Spill Response Protocol

For a minor spill within a chemical fume hood:

-

Alert Personnel : Inform others in the immediate area of the spill.

-

Ensure PPE : Wear appropriate PPE, including gloves, goggles, and a lab coat.

-

Containment : For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently sweep to avoid creating dust.[3]

-

Neutralization (Optional but Recommended) : For this acidic compound, you can cautiously neutralize the spill with a mild base like sodium bicarbonate solution.

-

Cleanup : Collect the absorbed or solid material using spark-proof tools and place it into a designated, labeled hazardous waste container.[3]

-

Decontamination : Clean the spill area thoroughly with soap and water.

-

Disposal : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For a major spill, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's emergency response team immediately.

The following diagram outlines the decision-making process for spill response.

Caption: Decision tree for responding to a chemical spill.

Section 4: Storage and Disposal Guidelines

Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

Storage Conditions

-

Temperature : Store in a cool, dry place. A refrigerated temperature of 2-8°C is recommended by a supplier and is a prudent measure for long-term stability.[3]

-

Atmosphere : Store in a tightly closed container to prevent moisture absorption and potential degradation.[4]

-

Location : Store in a well-ventilated area designated for chemical storage, away from incompatible materials such as strong oxidizing agents.[4] The storage area should be locked or otherwise secured.[4]

-

Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Waste Disposal

All waste containing Azepane-3-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety (EHS) department for specific procedures.

References

-

AA Blocks. (2025, January 18). Safety Data Sheet: 1-(Tert-Butoxycarbonyl)Azepane-3-Carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Azepane. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Azepane-3-carboxylic Acid. Retrieved from [Link]

- Barbero, A., et al. (2017). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Azepane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Azepane-3-carboxylic Acid

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its inherent three-dimensional structure allows for the exploration of a larger chemical space compared to more common five- and six-membered rings like pyrrolidine and piperidine.[2] When functionalized with a carboxylic acid at the 3-position and possessing a defined stereocenter, chiral Azepane-3-carboxylic acid becomes a highly valuable constrained amino acid analog.[3] Such constrained amino acids are critical tools in peptidomimetic design, enabling the synthesis of peptides with enhanced metabolic stability, receptor selectivity, and controlled secondary structures.[4] The specific stereochemistry of Azepane-3-carboxylic acid can profoundly influence its biological activity, making its enantioselective synthesis a critical challenge and a key enabling technology for the development of novel therapeutics.[5][6]

This comprehensive guide presents detailed application notes and protocols for the asymmetric synthesis of chiral Azepane-3-carboxylic acid, focusing on scientifically robust and field-proven methodologies. The strategies discussed herein are designed to provide researchers with a strong foundation for producing this valuable building block with high enantiopurity.

Strategic Approaches to Asymmetric Synthesis

The construction of the chiral azepane ring with a carboxylic acid functionality at the 3-position can be approached through several distinct strategies. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer required. Two powerful and widely applicable strategies are detailed below:

-

Catalytic Asymmetric Hydrogenation: This approach relies on the enantioselective reduction of a prochiral dehydroazepine precursor using a chiral transition-metal catalyst. This method is often highly efficient and can provide access to high enantiomeric excess (ee).[7]

-

Organocatalytic Intramolecular Aza-Michael Addition: This strategy utilizes a chiral organic molecule to catalyze the intramolecular cyclization of a linear substrate, thereby forming the azepane ring and setting the stereocenter at the 3-position in a single step.[8]

Strategy 1: Catalytic Asymmetric Hydrogenation

This strategy involves the synthesis of a suitable dehydroazepine-3-carboxylate precursor followed by a key asymmetric hydrogenation step to introduce the desired chirality. Rhodium and Ruthenium-based catalysts with chiral phosphine ligands are commonly employed for such transformations, offering high enantioselectivity and catalytic turnover numbers.[9][10]

Workflow for Asymmetric Hydrogenation Strategy

Caption: Workflow for the Asymmetric Hydrogenation approach.

Detailed Protocol: Asymmetric Hydrogenation of Ethyl 1,4,5,6-Tetrahydroazepine-3-carboxylate

This protocol is a representative example based on established principles of asymmetric hydrogenation of cyclic enamides and related substrates.[6][11]

Step 1: Synthesis of Ethyl 1-Boc-1,4,5,6-tetrahydroazepine-3-carboxylate (Dehydroazepine Precursor)

The synthesis of the dehydroazepine precursor can be accomplished through various multi-step sequences, often starting from commercially available materials like substituted piperidines or pyridines, and may involve ring-expansion or ring-closing metathesis strategies.[12] For the purpose of this protocol, we will assume the precursor is available.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Causality: The choice of a chiral bisphosphine ligand is critical for achieving high enantioselectivity. Ligands like those from the Josiphos or DuanPhos families are known to be effective for the hydrogenation of tetrasubstituted enamides.[7] The cationic Rhodium complex generates the active catalyst for the hydrogenation.

Materials and Reagents:

| Reagent | CAS Number | Supplier |

| Ethyl 1-Boc-1,4,5,6-tetrahydroazepine-3-carboxylate | N/A | Custom Synthesis |

| [Rh(COD)₂]BF₄ | 35138-22-8 | Strem Chemicals |

| (R,R)-Me-BPE-Phos | 136705-64-1 | Strem Chemicals |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | Sigma-Aldrich |

| Hydrogen gas (H₂) | 1333-74-0 | Airgas |

Procedure:

-

In a glovebox, a 50 mL Schlenk flask is charged with [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1 mol%) and (R,R)-Me-BPE-Phos (5.5 mg, 0.011 mmol, 1.1 mol%).

-

Anhydrous, degassed DCM (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

In a separate flask, Ethyl 1-Boc-1,4,5,6-tetrahydroazepine-3-carboxylate (269 mg, 1.0 mmol) is dissolved in anhydrous, degassed DCM (5 mL).

-

The substrate solution is transferred via cannula to the catalyst solution.

-

The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.

-

The flask is purged with hydrogen gas (3 cycles of vacuum/H₂ backfill).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction vessel is carefully vented, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (e.g., 20% Ethyl Acetate in Hexanes) to afford (S)-Ethyl 1-Boc-azepane-3-carboxylate.

Step 3: Deprotection to Yield (S)-Azepane-3-carboxylic Acid

Causality: A two-step deprotection is necessary to remove both the N-Boc protecting group and hydrolyze the ethyl ester to the free carboxylic acid. Acidic conditions are typically used for Boc removal, followed by base-mediated saponification of the ester.

Procedure:

-

The purified (S)-Ethyl 1-Boc-azepane-3-carboxylate is dissolved in a 4 M solution of HCl in 1,4-dioxane (10 mL) and stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure to yield the hydrochloride salt of (S)-Ethyl azepane-3-carboxylate.

-

The crude salt is dissolved in a mixture of THF (10 mL) and water (5 mL).

-

Lithium hydroxide (LiOH) (84 mg, 2.0 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The THF is removed under reduced pressure, and the aqueous solution is acidified to pH ~6 with 1 M HCl.

-

The product can be isolated by lyophilization or by ion-exchange chromatography.

Expected Results:

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | (S)-Ethyl 1-Boc-azepane-3-carboxylate | >95% | >98% |

| Deprotection | (S)-Azepane-3-carboxylic Acid | >90% | >98% |

Strategy 2: Organocatalytic Intramolecular Aza-Michael Addition

This strategy builds the chiral azepane ring through an intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated aldehyde or ester within the same molecule. The stereochemistry is controlled by a chiral secondary amine catalyst, such as a prolinol silyl ether derivative.[8]

Workflow for Organocatalytic Aza-Michael Addition

Caption: Workflow for the Organocatalytic Aza-Michael approach.

Detailed Protocol: Organocatalytic Synthesis of a Chiral Azepane-3-carboxylate Precursor

This protocol is adapted from methodologies developed for the enantioselective synthesis of piperidines and can be extended to azepanes.[8]

Step 1: Synthesis of the Linear Aza-Michael Precursor

The linear precursor, containing both a carbamate-protected amine and an α,β-unsaturated aldehyde or ester, needs to be synthesized first. This can be achieved through standard organic transformations. For example, a protected amino alcohol can be oxidized to the aldehyde, followed by a Wittig or Horner-Wadsworth-Emmons reaction to install the α,β-unsaturated moiety.

Step 2: Organocatalytic Intramolecular Aza-Michael Addition

Causality: The chiral secondary amine catalyst forms a transient iminium ion with the α,β-unsaturated aldehyde, which activates it towards nucleophilic attack. The bulky silyl group of the catalyst directs the intramolecular attack of the carbamate nitrogen from one face, leading to high enantioselectivity.

Materials and Reagents:

| Reagent | CAS Number | Supplier |

| Linear Aza-Michael Precursor | N/A | Custom Synthesis |

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 87434-93-1 | Sigma-Aldrich |

| Benzoic Acid | 65-85-0 | Sigma-Aldrich |

| Toluene, Anhydrous | 108-88-3 | Sigma-Aldrich |

Procedure:

-

To a solution of the linear aza-Michael precursor (1.0 mmol) in anhydrous toluene (10 mL) is added (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (71 mg, 0.2 mmol, 20 mol%).

-

Benzoic acid (24 mg, 0.2 mmol, 20 mol%) is then added as a co-catalyst.

-

The reaction mixture is stirred at room temperature for 48-72 hours.

-

The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product, a chiral azepane-3-carbaldehyde derivative, is purified by flash column chromatography.

Step 3: Oxidation and Deprotection

Causality: The resulting aldehyde from the cyclization step needs to be oxidized to a carboxylic acid. A Pinnick oxidation is a mild and efficient method for this transformation. Subsequent deprotection of the nitrogen protecting group will yield the final product.

Procedure:

-

The purified chiral azepane-3-carbaldehyde derivative (1.0 mmol) is dissolved in a mixture of t-BuOH (10 mL) and 2-methyl-2-butene (5 mL).

-

A solution of sodium chlorite (NaClO₂) (452 mg, 5.0 mmol) and sodium dihydrogen phosphate (NaH₂PO₄) (540 mg, 4.5 mmol) in water (5 mL) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 6 hours.

-

The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ (10 mL) and extracted with ethyl acetate.

-

The organic layer is dried and concentrated to give the crude N-protected chiral azepane-3-carboxylic acid.

-

Deprotection of the N-protecting group (e.g., Cbz hydrogenolysis, Boc acidolysis) is then carried out using standard procedures to afford the final product.

Expected Results:

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Aza-Michael Addition | Chiral Azepane-3-carbaldehyde derivative | 70-85% | 90-99% |

| Oxidation & Deprotection | Chiral Azepane-3-carboxylic Acid | >80% | Maintained |

Conclusion and Future Perspectives

The asymmetric synthesis of chiral Azepane-3-carboxylic acid is a challenging yet rewarding endeavor that provides access to a unique and valuable building block for drug discovery. The protocols detailed in this guide, based on catalytic asymmetric hydrogenation and organocatalytic cyclization, represent robust and scalable approaches to this target molecule. The choice between these strategies will depend on project-specific requirements, including precursor availability and desired scale. Further optimization of reaction conditions, particularly catalyst loading and reaction times, may be necessary for specific substrates. The continued development of novel catalytic systems, including biocatalytic approaches utilizing enzymes like imine reductases and transaminases, promises to further enhance the efficiency and sustainability of these syntheses.

References

-

Alonso, D. A., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters. Available at: [Link]

-

Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

-

Chapman, J., et al. (2020). Enzymatic strategies for asymmetric synthesis. Catalysis Science & Technology. Available at: [Link]

-

Zhou, Y.-G. (2017). Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. Available at: [Link]

-

Request PDF. (2025). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate. Available at: [Link]

-

Aeissen, E., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

-

Loh, C. C., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Ríos-Lombardía, N., et al. (2011). Chemoenzymatic Asymmetric Synthesis of Optically Active Pentane-1,5-Diamine Fragments by Means of Lipase-Catalyzed Desymmetrization Transformations. The Journal of Organic Chemistry. Available at: [Link]

-

Vicario, J. L., et al. (2010). Organocatalytic Enantioselective Conjugate Addition Reactions. Royal Society of Chemistry. Available at: [Link]

-

Palomo, J. M., & Cabrera, Z. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis. Available at: [Link]

-

Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

-

Chandrasekhar, S., et al. (2018). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

-

dos Santos, J. C. S., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azepine synthesis. Retrieved from [Link]

-

Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2011). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Request PDF. (2025). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate. Available at: [Link]

- Blaser, H.-U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.

-

Ariza, X., et al. (2016). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry. Available at: [Link]

-

Galloway, J. D., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available at: [Link]

-

Lindsley, C. W., et al. (2002). Versatile Asymmetric Synthesis of the Kavalactones: First Synthesis of (+)-Kavain. Organic Letters. Available at: [Link]

-

Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Selective synthesis of some carboxylic acids esters. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2012). Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chen, J.-R., et al. (2011). Recent advances in organocatalytic asymmetric Michael reactions. Chemical Society Reviews. Available at: [Link]

-

Xie, J.-H., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters. Available at: [Link]

-

Academia.edu. (n.d.). (PDF) Enantioselective synthesis of a chiral fluoropiperidine via asymmetric hydrogenation of a vinyl fluoride. Retrieved from [Link]

-

Mykura, R. C., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

-

Du, J., & Toste, F. D. (2008). A Stereoselective Synthesis of (+)-Gonyautoxin 3. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Retrieved from [Link]

-